2-Methylnaphthalene-1,4-dione;phenol
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Overview
Description
2-Methylnaphthalene-1,4-dione, also known as menadione or vitamin K3, is a synthetic organic compound belonging to the naphthoquinone family. It is characterized by a naphthalene ring with two ketone groups at positions 1 and 4, and a methyl group at position 2. This compound is known for its biological activity, particularly its role as a precursor to vitamins K1 and K2 .
Preparation Methods
2-Methylnaphthalene-1,4-dione can be synthesized through various methods. One common synthetic route involves the oxidation of 2-methylnaphthalene using chromium (IV) oxide in glacial acetic acid, yielding menadione in moderate yields . Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene, followed by oxidation to form the desired compound . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
2-Methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction of menadione leads to the formation of menadiol, a dihydroxy derivative.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the quinone ring.
Common reagents used in these reactions include chromium (IV) oxide for oxidation and sodium borohydride for reduction . Major products formed from these reactions include menadiol and other quinone derivatives.
Scientific Research Applications
2-Methylnaphthalene-1,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methylnaphthalene-1,4-dione involves its conversion to vitamin K2 (MK-4) by the enzyme prenyltransferase . This conversion requires the hydroquinone form of menadione, produced by the enzyme NQO1. Menadione exerts its effects by participating in the electron transport chain, generating reactive oxygen species, and influencing cellular redox states .
Comparison with Similar Compounds
2-Methylnaphthalene-1,4-dione is similar to other naphthoquinones such as:
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Known for its anticancer and antihemorrhagic properties.
Vitamin K1 (phylloquinone): A natural form of vitamin K found in plants.
Vitamin K2 (menaquinone): A form of vitamin K produced by bacteria and found in animal products.
What sets 2-methylnaphthalene-1,4-dione apart is its synthetic origin and its role as a precursor to both vitamins K1 and K2, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
848152-83-0 |
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Molecular Formula |
C23H20O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-methylnaphthalene-1,4-dione;phenol |
InChI |
InChI=1S/C11H8O2.2C6H6O/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;2*7-6-4-2-1-3-5-6/h2-6H,1H3;2*1-5,7H |
InChI Key |
QYRQURAWOQNYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O |
Origin of Product |
United States |
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